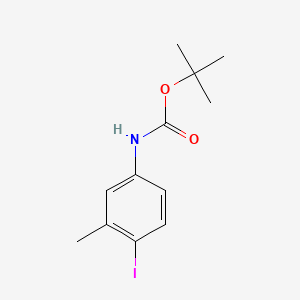

![molecular formula C12H22N2O2 B581527 4-Boc-4,8-二氮杂双环[5.2.0]壬烷 CAS No. 1253790-47-4](/img/structure/B581527.png)

4-Boc-4,8-二氮杂双环[5.2.0]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

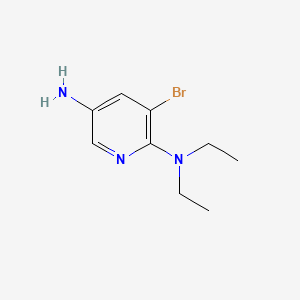

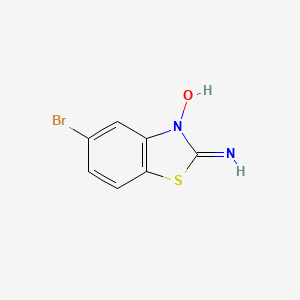

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical compound with the IUPAC name tert-butyl 4,8-diazabicyclo [5.2.0]nonane-4-carboxylate . It has a CAS Number of 1253790-47-4 and a molecular weight of 226.32 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a liquid at room temperature . It has a molecular weight of 226.32 .科学研究应用

Anticancer Chemotherapeutics

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo [3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones

- Scientific Field : Organic Chemistry

- Application Summary : The regioselective addition of pyridazinones to a three-carbon unit like alkylidene Meldrum’s acid intermediates forms 1,6-diazabicyclo[4.3.0]nonane-2,7-diones .

- Methods of Application : The synthesis was achieved through a DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation (KMC) reaction .

- Results or Outcomes : The key reactive intermediates of this complex process were analyzed by means of electrospray ionization mass spectrometry coupled to ion mobility spectrometry (ESI-IMS-MS), validating the proposed mechanism .

Synthesis of tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in organic synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the available literature .

- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available literature .

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo[3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics .

- Methods of Application : The synthesis was achieved through a reaction involving ceric ammonium nitrate .

- Results or Outcomes : The outcomes of the use of this compound in the synthesis of peptidomimetics are not specified in the available literature .

Use in Asymmetric Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : Many derivatives of bicyclo[3.3.1]nonane, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, are attractive to researchers for use in asymmetric catalysis .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in asymmetric catalysis .

安全和危害

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

属性

IUPAC Name |

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBLNAOCMMCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849471 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-4,8-diazabicyclo[5.2.0]nonane | |

CAS RN |

23054-66-2 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

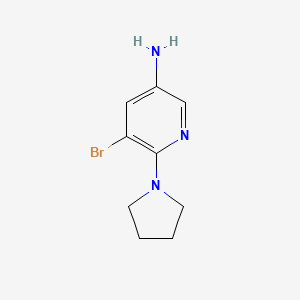

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)